molecular formula C10H18N2O2S B2619672 N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide CAS No. 1797043-08-3

N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide

Cat. No.: B2619672
CAS No.: 1797043-08-3
M. Wt: 230.33
InChI Key: PYJXKLOVNPOUAO-UHFFFAOYSA-N
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Description

N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide is a synthetic organic compound with the molecular formula C10H18N2O2S. This compound is characterized by the presence of a cyclopropylmethyl group, a prop-2-yn-1-yl group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide typically involves the reaction of cyclopropylmethylamine with propargyl bromide to form N-(cyclopropylmethyl)prop-2-yn-1-amine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(cyclopropylmethyl)(prop-2-yn-1-yl)amino]ethyl}methanesulfonamide is unique due to the presence of both cyclopropylmethyl and prop-2-yn-1-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-[2-[cyclopropylmethyl(prop-2-ynyl)amino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-3-7-12(9-10-4-5-10)8-6-11-15(2,13)14/h1,10-11H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXKLOVNPOUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN(CC#C)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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